molecular formula C16H11N3O5 B2625587 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 1,3-benzodioxole-5-carboxylate CAS No. 452301-77-8

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 1,3-benzodioxole-5-carboxylate

Cat. No. B2625587
CAS RN: 452301-77-8
M. Wt: 325.28
InChI Key: ZRBRBLVPTGFZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 1,3-benzodioxole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as OBTMBC and has been studied extensively for its synthesis, mechanism of action, and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

Research efforts have been directed towards synthesizing various derivatives of benzotriazole and studying their biological activities. For instance, Shukla and Srivastava (2008) synthesized several new derivatives using 1,2,3-benzotriazole as the starting material and evaluated their antifungal and antibacterial activities. The synthesized compounds showed promising activity against a range of microbial strains, highlighting the potential of benzotriazole derivatives in developing new antimicrobial agents (D. Shukla & S. D. Srivastava, 2008).

Antimicrobial and Antifungal Agents

Pandya et al. (2019) reported on the synthesis of a library of compounds with potential antimicrobial, antifungal, and antimycobacterial activities. The study also included in silico ADME prediction properties, showcasing the multifunctional potential of these compounds in medical applications. Notably, certain compounds exhibited better activity compared to standard drugs, underlining the efficacy of benzotriazole derivatives in combating microbial infections (K. Pandya, B. Dave, Rajeshri J Patel, & P. Desai, 2019).

Spectral Luminescence Properties

Kozlov et al. (2010) investigated the spectral luminescence properties of certain benzotriazole derivatives, contributing to the understanding of their physical and chemical properties. This research has implications for the development of materials with specific optical characteristics, potentially useful in various scientific and industrial applications (N. Kozlov, S. L. Bondarev, V. Knyukshto, B. A. Odnoburtsev, & L. Basalaeva, 2010).

Synthesis and Characterization

Further research includes the synthesis and characterization of benzotriazole derivatives, exploring their potential in creating new chemical entities with useful properties. For example, Berezin et al. (2012) described the synthesis of novel benzotriazinyl radicals, highlighting their stability and electrochemical behavior. This research opens avenues for the development of multifunctional materials based on benzotriazole chemistry (Andrey A Berezin, Christos P. Constantinides, C. Drouza, M. Manoli, & P. Koutentis, 2012).

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5/c20-15-11-3-1-2-4-12(11)17-18-19(15)8-22-16(21)10-5-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBRBLVPTGFZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.